molecular formula C9H8Cl2O3 B3262975 2,3-Dichloro-5-ethoxy-6-hydroxybenzaldehyde CAS No. 364595-45-9

2,3-Dichloro-5-ethoxy-6-hydroxybenzaldehyde

Cat. No.: B3262975
CAS No.: 364595-45-9
M. Wt: 235.06 g/mol
InChI Key: JSGAXHIVNSHPRO-UHFFFAOYSA-N
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Description

Contextualization of 2,3-Dichloro-5-ethoxy-6-hydroxybenzaldehyde within the Chemical Landscape

This compound is a polysubstituted aromatic aldehyde. Its structure is built upon a salicylaldehyde (B1680747) core, meaning the hydroxyl and formyl groups are positioned ortho to each other on the benzene (B151609) ring. The specific substitution pattern—two chlorine atoms at positions 2 and 3, an ethoxy group (-OCH2CH3) at position 5, and a hydroxyl group at position 6 relative to the formyl group—defines its unique chemical character.

The chemical behavior of this molecule is governed by the interplay of the electronic effects of its substituents. The aldehyde group is a moderately deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, which makes the ring less susceptible to electrophilic aromatic substitution. libretexts.orgncert.nic.in Conversely, the hydroxyl and ethoxy groups are strong activating groups, donating electron density to the ring via a powerful resonance effect that overrides their inductive withdrawal. Halogens, such as the two chlorine atoms present, exhibit a dual nature; they are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing in electrophilic substitution reactions because of electron donation from their lone pairs through resonance. quora.com The combination of these competing electronic influences on a single aromatic nucleus makes this compound a molecule with nuanced reactivity and a subject of interest for synthetic and theoretical chemists.

Table 1: Physicochemical Identifiers for this compound

Identifier Value
CAS Number 364595-45-9 chemicalbook.com
Molecular Formula C₉H₈Cl₂O₃ chemicalbook.com
Molecular Weight 235.06 g/mol chemicalbook.com

| MDL Number | MFCD04084099 bldpharm.com |

Overview of Research Trajectories for Substituted Benzaldehydes

Research involving substituted benzaldehydes is dynamic and multifaceted, spanning fundamental synthetic methodology to applied materials science and medicinal chemistry. A significant trajectory focuses on the development of novel and efficient synthetic routes. Modern organic synthesis seeks to minimize waste and improve efficiency, leading to research into one-pot tandem reactions and cross-coupling procedures to construct complex benzaldehyde (B42025) derivatives from simpler precursors. acs.org

In the realm of medicinal chemistry and biology, substituted salicylaldehydes are extensively investigated for their biological activities. Studies have shown that the introduction of halogen, hydroxyl, or nitro groups can confer potent antimicrobial properties upon the salicylaldehyde scaffold. mdpi.comresearchgate.net These derivatives are also used as precursors for synthesizing Schiff bases and secondary amines, which are evaluated for a wide spectrum of biological effects, including antioxidant, anti-inflammatory, and insecticidal activities. mdpi.comacs.org The ability of these compounds to interact with biological targets, such as proteins and DNA, often through metal chelation, is a key area of investigation. mdpi.com Furthermore, the electronic properties of substituents are systematically varied to establish structure-activity relationships (SAR), which helps in designing more potent and selective therapeutic agents. researchgate.net

Theoretical Frameworks for Understanding Reactivity and Electronic Structure in Halogenated Aromatics

The reactivity and electronic properties of halogenated aromatic compounds like this compound are understood through established theoretical frameworks in physical organic chemistry. The primary concept is the effect of substituents on electrophilic aromatic substitution (EAS), which is explained by a combination of inductive and resonance effects. libretexts.org

Inductive Effect: This effect is transmitted through sigma (σ) bonds and relates to the electronegativity of the atoms. Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and thus deactivating it towards electrophilic attack compared to unsubstituted benzene. quora.com

Resonance Effect: This effect involves the delocalization of pi (π) electrons and lone pairs between the substituent and the aromatic ring. Halogens, possessing lone pairs, can donate electron density to the ring (+R effect). This donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. libretexts.org

Computational chemistry provides a more quantitative framework for understanding these molecules. Ab initio and Density Functional Theory (DFT) calculations are employed to model the electronic structure, determine molecular orbitals, and calculate electrostatic potential maps. science.gov These maps visualize the electron distribution, showing that electron-donating groups like -OH increase the electron density (making the ring more nucleophilic), while electron-withdrawing groups like -CHO and -Cl decrease it. libretexts.org Such theoretical studies help predict reaction outcomes and explain observed reactivity patterns without the need for extensive empirical investigation.

| -CHO (Formyl) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-5-ethoxy-6-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGAXHIVNSHPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dichloro 5 Ethoxy 6 Hydroxybenzaldehyde and Its Analogs

Investigation of Established Synthetic Routes for Substituted Benzaldehydes

The synthesis of substituted benzaldehydes is a well-established field, with numerous methods available for the introduction and modification of functional groups on the aromatic ring. These classical routes often serve as the foundation for the development of synthetic pathways toward more complex molecules like 2,3-dichloro-5-ethoxy-6-hydroxybenzaldehyde.

Condensation Reactions in the Formation of this compound Derivatives

Condensation reactions are a cornerstone of C-C bond formation in organic synthesis and can be employed to build the carbon skeleton of benzaldehyde (B42025) derivatives. The Claisen-Schmidt condensation, for instance, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. beyondbenign.org While this reaction is typically used to synthesize chalcones and related compounds, the underlying principles of base-catalyzed condensation are relevant to the broader synthesis of complex aromatic structures. For example, a suitably substituted phenol (B47542) could potentially undergo condensation with a reagent that introduces the formyl group or its precursor.

Another relevant classical reaction is the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol ring through reaction with chloroform (B151607) in a basic solution. Starting with a pre-functionalized 2,3-dichloro-5-ethoxyphenol, this method could theoretically be employed to introduce the aldehyde group at the ortho position to the hydroxyl group, yielding the target molecule. However, the regioselectivity of the Reimer-Tiemann reaction can be a challenge, often yielding a mixture of ortho and para isomers.

The Gattermann reaction, which uses hydrogen cyanide to formylate aromatic compounds, is another established method. Modifications of this reaction, such as the Gattermann-Koch reaction (using carbon monoxide and hydrochloric acid) or the use of less hazardous formylating agents, could also be considered for the synthesis of this compound from a corresponding substituted benzene (B151609) precursor.

Oxidation Protocols for Hydroxybenzaldehyde Precursors

The oxidation of a methyl or hydroxymethyl group on a suitably substituted aromatic precursor is a common and effective strategy for the synthesis of benzaldehydes. For the synthesis of this compound, a plausible precursor would be 2,3-dichloro-5-ethoxy-6-hydroxytoluene or (2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methanol.

A variety of oxidizing agents can be employed for this transformation. Historically, stoichiometric oxidants like potassium permanganate (B83412) (KMnO4) and potassium dichromate (K2Cr2O7) have been used. researchgate.net However, these reagents generate significant amounts of heavy metal waste, making them less desirable from an environmental perspective. researchgate.net

More selective and milder oxidation methods are often preferred. For instance, the oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde has been achieved with high selectivity using molecular oxygen in the presence of a cobalt oxide catalyst. researchgate.net This catalytic aerobic oxidation represents a greener alternative to traditional methods. researchgate.net The reaction conditions, including catalyst, solvent, and base concentration, can be optimized to maximize the yield of the desired aldehyde and minimize over-oxidation to the corresponding carboxylic acid. researchgate.net

The following table summarizes the catalytic performance in p-cresol oxidation, a model reaction for the synthesis of hydroxybenzaldehydes.

CatalystOxidantConversion (%)Selectivity (%)Reference
Co3O4Air>9595 researchgate.net
CuMn/CarbonO29996

Development of Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. misericordia.edu

One promising green approach is the use of catalytic systems that employ molecular oxygen as the primary oxidant, with water often being the only byproduct. misericordia.eduacs.orgqualitas1998.net For instance, gold nanoparticles supported on mesoporous silica (B1680970) have been shown to be effective catalysts for the solvent-free aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde. acs.orgqualitas1998.net This method operates under mild conditions and with a very low catalyst loading. acs.orgqualitas1998.net

Another green strategy involves the use of N-heterocyclic carbenes as organocatalysts for the oxidation of benzaldehydes to carboxylic acids using atmospheric oxygen. misericordia.edu While this particular example focuses on the further oxidation of benzaldehyde, the principle of using organic catalysts to avoid heavy metals is highly relevant. misericordia.edu

Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. misericordia.edu The application of microwave irradiation to the synthesis of this compound could potentially lead to faster and more efficient reactions.

The following table highlights some green chemistry approaches for benzaldehyde synthesis.

MethodCatalystOxidantKey AdvantageReference
Aerobic OxidationAu nanoparticles on ORMOSILO2Solvent-free, mild conditions acs.orgqualitas1998.net
OrganocatalysisN-heterocyclic carbenesAtmospheric O2Avoids heavy metal waste misericordia.edu
Catalytic OxidationSelenium-containing catalystH2O2Aqueous medium, catalyst recycling mdpi.com

Regioselective Synthesis Strategies and Yield Optimization for this compound

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the position of each substituent. Regioselectivity is therefore a critical consideration in the design of a synthetic route.

One common strategy to achieve regioselectivity is through the use of protecting groups. For example, in the synthesis of a related compound, 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected, allowing for chemical modification of the 3-hydroxyl group. mdpi.com A similar approach could be envisioned for a precursor to this compound, where a protecting group could direct the introduction of a new substituent to a specific position.

The order in which substituents are introduced onto the aromatic ring is also crucial for achieving the desired regiochemistry. The directing effects of the existing functional groups will influence the position of subsequent substitutions. For instance, a hydroxyl group is an ortho-, para-director, while a chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects must be carefully considered when planning the synthesis.

Yield optimization is another key aspect of synthetic chemistry. This involves systematically varying reaction parameters such as temperature, reaction time, solvent, catalyst, and reactant concentrations to find the conditions that provide the highest yield of the desired product. For example, in the synthesis of p-hydroxybenzaldehyde from p-cresol, the molar ratio of sodium hydroxide (B78521) to p-cresol was found to have a significant impact on the selectivity of the reaction.

Mechanistic Studies of Synthetic Pathways Leading to this compound

For instance, the oxidation of a methyl group on a phenol to an aldehyde group, catalyzed by a metal complex, is believed to proceed through a series of steps involving the activation of molecular oxygen and the formation of a reactive metal-oxo species. This species then abstracts a hydrogen atom from the methyl group, initiating the oxidation process. The presence of a base is often essential in these reactions to deprotonate the phenolic hydroxyl group, which can influence the electronic properties of the aromatic ring and the reactivity of the methyl group.

In condensation reactions like the Reimer-Tiemann reaction, the mechanism involves the formation of dichlorocarbene (B158193) (:CCl2) from chloroform and a strong base. The dichlorocarbene then attacks the electron-rich phenoxide ring to form a dichloromethyl-substituted intermediate, which is subsequently hydrolyzed to the aldehyde.

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound would be invaluable for further optimizing the reaction conditions and developing even more efficient synthetic routes. Such studies could involve computational modeling, kinetic analysis, and the isolation and characterization of reaction intermediates.

Reactivity and Derivatization Chemistry of 2,3 Dichloro 5 Ethoxy 6 Hydroxybenzaldehyde

Exploration of Functional Group Transformations on 2,3-Dichloro-5-ethoxy-6-hydroxybenzaldehyde

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the carbonyl group of the aldehyde, the phenolic hydroxyl group, and the chlorine atoms attached to the aromatic ring. Each of these sites can be selectively targeted to achieve a range of chemical modifications.

Carbonyl Reactivity: Aldehyde Functional Group Modifications

The aldehyde functional group is a primary site for a multitude of chemical reactions, making it a versatile handle for derivatization. Common transformations include oxidation, reduction, and condensation reactions.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis and can be achieved using a variety of standard reagents.

Condensation Reactions: The carbonyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines), and with other nucleophiles such as hydrazines and hydroxylamines to yield hydrazones and oximes, respectively. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis.

A representative example of aldehyde functional group modifications on a related hydroxybenzaldehyde is the Dakin oxidation, where a hydroxybenzaldehyde reacts with hydrogen peroxide in a basic solution to form a benzenediol.

ReactantReagent(s)ProductReaction Type
4-HydroxybenzaldehydeHydrogen Peroxide, BaseHydroquinoneDakin Oxidation
Benzaldehyde (B42025)Primary Amine (e.g., Aniline)N-BenzylideneanilineSchiff Base Formation
Salicylaldehyde (B1680747)HydrazineSalicylaldehyde hydrazoneHydrazone Formation

Phenolic Hydroxyl Group Derivatization

The phenolic hydroxyl group imparts acidic properties to the molecule and is a key site for derivatization through reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides in the presence of a base. The Williamson ether synthesis is a common method employed for this transformation.

Esterification: Ester derivatives can be formed by reacting the phenolic hydroxyl group with acyl chlorides or acid anhydrides, typically in the presence of a base or an acid catalyst.

The reactivity of the phenolic hydroxyl group is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atoms and the aldehyde group can increase the acidity of the phenol (B47542), facilitating its deprotonation and subsequent reaction with electrophiles.

Reactant TypeReagent(s)Product TypeReaction Type
PhenolAlkyl Halide, BaseAlkyl Aryl EtherWilliamson Ether Synthesis
PhenolAcyl Chloride, BasePhenyl EsterSchotten-Baumann reaction
ChlorophenolSilylating Agent (e.g., BSTFA)Silyl EtherSilylation

Reactivity of Aromatic Halogen Substituents

The two chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions. However, their reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the ring, which can activate the halogens towards nucleophilic aromatic substitution (SNAAr).

In the case of this compound, the activating effect of the aldehyde group may not be sufficient to facilitate easy displacement of the chlorine atoms. More forcing reaction conditions, such as high temperatures and pressures, or the use of specific catalysts, might be required to achieve substitution of the aromatic halogens. The relative positions of the chlorine atoms and other substituents will also influence their reactivity and the regioselectivity of any potential substitution reactions.

Synthesis of Complex Architectures Utilizing this compound as a Building Block

The diverse reactivity of its functional groups makes this compound a valuable starting material for the synthesis of more elaborate molecules, including Schiff bases and various heterocyclic systems.

Schiff Base Formation and Related Imine Chemistry with this compound

The condensation of this compound with primary amines is a straightforward method for the synthesis of Schiff bases. nih.gov These reactions are typically carried out by refluxing the aldehyde and the amine in an alcoholic solvent. The resulting imine (or azomethine) group in the Schiff base is a versatile functional group that can participate in further reactions.

Schiff bases derived from hydroxybenzaldehydes are of significant interest due to their potential to act as ligands for metal complexation and their applications in various fields of chemistry. The presence of the hydroxyl group in proximity to the imine nitrogen can lead to the formation of stable metal chelates.

AldehydeAmineProduct (Schiff Base)
2-Chlorobenzaldehyde3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamineA new Schiff base with a biphenyl (B1667301) moiety
Salicylaldehyde2-Aminopyridine2-((E)-(pyridin-2-ylimino)methyl)phenol
2,4-Dihydroxybenzaldehydeα-NaphthylamineA new N2O2 type Schiff base

Heterocyclic Compound Synthesis Incorporating this compound Moieties

The functional groups of this compound provide multiple avenues for its incorporation into heterocyclic structures. The aldehyde group can participate in cyclocondensation reactions with various binucleophilic reagents to form a wide range of heterocyclic rings.

For instance, reactions with compounds containing adjacent amine and thiol groups (e.g., 2-aminothiophenol) can lead to the formation of benzothiazine derivatives. Similarly, reactions with 1,2-diamines can yield diazepine-type structures. The phenolic hydroxyl group can also be involved in cyclization reactions, for example, through intramolecular etherification or by participating in reactions that lead to the formation of oxygen-containing heterocycles like coumarins or chromones, often after initial modification of the aldehyde group.

The synthesis of heterocyclic compounds often involves multi-component reactions where the aldehyde, a source of one or more carbon atoms, reacts with other building blocks to construct the heterocyclic ring in a single step.

AldehydeReagent(s)Heterocyclic Product
Aromatic AldehydesEthylacetoacetate, Hydrazine Hydrate, Barbituric AcidPyrazolopyranopyrimidinone derivatives
2-NitrobenzaldehydeMethyl Acetoacetate, Ammonia sourceDihydropyridine derivatives (Hantzsch reaction)

Insufficient Data for Comprehensive Article on Polyaromatic and Supramolecular Structures from this compound

Consequently, it is not possible to provide a detailed and informative article on the "," specifically concerning the "Formation of Polyaromatic and Supramolecular Structures," as outlined in the user's request. The generation of a scientifically accurate and thorough article requires a foundation of existing research, including experimental procedures, characterization data, and detailed findings, which are currently absent for this specific compound in the specified context.

Further research would be necessary to explore the potential of this compound in the synthesis of such complex structures. This would likely involve investigations into its condensation reactions, metal-catalyzed cross-coupling reactions, or its use in the design of macrocyclic or cage-like molecules. Without such foundational research, any discussion on this topic would be speculative and would not meet the required standards of a professional and authoritative scientific article.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,3 Dichloro 5 Ethoxy 6 Hydroxybenzaldehyde

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

A definitive solid-state structure of 2,3-dichloro-5-ethoxy-6-hydroxybenzaldehyde through single-crystal X-ray diffraction has not been reported. Such an analysis would provide precise atomic coordinates, bond lengths, and bond angles, forming the basis for a complete understanding of its structural chemistry.

Elucidation of Molecular Conformation and Torsion Angles

Key torsion angles that would define the three-dimensional shape of the molecule include those associated with the C-C bond connecting the benzaldehyde (B42025) group to the ring, the C-O bonds of the ethoxy group, and the C-O bond of the hydroxyl group. Steric hindrance between the adjacent chloro and hydroxyl groups, as well as the ethoxy and other substituents, would be a determining factor in the preferred conformation.

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions that dictate the crystal packing. These interactions would likely include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the oxygen atoms of the hydroxyl, ethoxy, and benzaldehyde groups can act as hydrogen bond acceptors. This could lead to the formation of chains or more complex networks of molecules.

Halogen Bonding: The chlorine atoms can participate in halogen bonding, where the electrophilic region of a chlorine atom on one molecule interacts with a nucleophilic region (such as an oxygen atom) on an adjacent molecule.

Investigation of Crystal Packing Motifs and Polymorphism

The interplay of the aforementioned intermolecular interactions would give rise to specific crystal packing motifs. The potential for polymorphism—the ability of a compound to exist in more than one crystal form—is also a possibility for this compound. Different polymorphs would exhibit distinct physical properties, stemming from variations in their crystal packing. The study of crystal packing in other halogenated benzaldehydes often reveals layered structures or more intricate three-dimensional networks. nih.gov

Advanced Vibrational Spectroscopy (FTIR, Raman) for Structural Dynamics and Functional Group Analysis

While specific experimental FTIR and Raman spectra for this compound are not available, the expected vibrational modes can be predicted based on its functional groups.

Predicted Vibrational Bands:

Functional GroupPredicted Vibrational ModeApproximate Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600
C-H (aromatic)Stretching3000-3100
C-H (aldehyde)Stretching2700-2900
C=O (aldehyde)Stretching1680-1700
C=C (aromatic)Stretching1450-1600
C-O (ethoxy/hydroxyl)Stretching1000-1300
C-ClStretching600-800

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

Experimental NMR data for this compound is not currently published. However, the expected chemical shifts can be estimated based on the electronic environment of the protons and carbon atoms.

Elucidation of Subtle Conformational Preferences

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in elucidating through-space interactions between protons. This could provide insights into the preferred orientation of the ethoxy and aldehyde groups relative to the benzene (B151609) ring and each other, revealing subtle conformational preferences in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts:

A full assignment of the NMR spectra would require experimental data. The table below provides a general prediction of the types of signals expected.

Atom TypePredicted Chemical Shift Range (ppm)Notes
Aldehyde Proton (-CHO)9.5 - 10.5Expected to be a singlet.
Aromatic Proton6.5 - 8.0The exact shift would depend on the position relative to the substituents.
Hydroxyl Proton (-OH)5.0 - 8.0Chemical shift can be broad and concentration-dependent.
Methylene (B1212753) Protons (-OCH₂CH₃)3.8 - 4.5Expected to be a quartet.
Methyl Protons (-OCH₂CH₃)1.2 - 1.6Expected to be a triplet.
Aldehyde Carbon (C=O)185 - 200
Aromatic Carbons110 - 160
Methylene Carbon (-OCH₂)60 - 70
Methyl Carbon (-CH₃)10 - 20

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing profound insights into reaction mechanisms. This is achieved by replacing an atom in a reactant with one of its isotopes, which can be either stable or radioactive. The position of these isotopic labels in the final products is then determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

In the context of this compound, isotopic labeling studies could be designed to elucidate the mechanisms of reactions in which it participates. For instance, by replacing the hydrogen atom of the aldehyde group with its isotope, deuterium (²H), it would be possible to study the mechanism of its oxidation or reduction. Similarly, labeling one of the carbon atoms of the benzene ring with ¹³C could provide information on rearrangement reactions or the biosynthesis of natural products derived from this scaffold.

Currently, there are no published studies detailing specific isotopic labeling experiments performed on this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing and Intermolecular Interactions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are instrumental in probing the electronic structure of molecules and studying their intermolecular interactions. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the electronic transitions and the extent of conjugation in a molecule.

Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule as it returns from an excited electronic state to its ground state. The fluorescence spectrum, quantum yield, and lifetime are sensitive to the molecule's environment and can be used to study intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, one would expect the UV-Vis spectrum to exhibit absorption bands characteristic of a substituted benzaldehyde. The positions of the chlorine, ethoxy, and hydroxyl groups on the benzene ring would influence the energy of the electronic transitions and thus the λmax values. While general principles of spectroscopy can predict the regions of absorption and potential for fluorescence, specific experimental data for this compound, including λmax, molar absorptivity, and fluorescence properties, are not available in the current body of scientific literature.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol (B145695)Data not availableData not available
CyclohexaneData not availableData not available
WaterData not availableData not available

Table 2: Hypothetical Fluorescence Emission Data for this compound

SolventExcitation λ (nm)Emission λmax (nm)Quantum Yield (Φ)
EthanolData not availableData not availableData not available
CyclohexaneData not availableData not availableData not available
WaterData not availableData not availableData not available

Mass Spectrometry Techniques for Molecular Confirmation and Fragmentational Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the molecular formula. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and identifying individual components.

The fragmentation pattern of a molecule in the mass spectrometer is unique and provides a "fingerprint" that can be used for structural elucidation. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the ethoxy group (OC₂H₅), and chlorine atoms, leading to a series of characteristic fragment ions.

Despite the utility of these techniques, specific HRMS or LC-MS data, including the exact mass and detailed fragmentation patterns for this compound, have not been reported in publicly accessible scientific databases or literature.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zObserved m/z
[C₉H₈Cl₂O₃]⁺233.9850Data not available
[C₉H₇Cl₂O₃]⁺232.9772Data not available
[C₈H₅Cl₂O₂]⁺202.9667Data not available
[C₇H₅Cl₂O₃]⁺206.9616Data not available

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 5 Ethoxy 6 Hydroxybenzaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2,3-Dichloro-5-ethoxy-6-hydroxybenzaldehyde, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. A conformational analysis would also be crucial to identify different spatial arrangements (conformers) of the ethoxy and hydroxyl groups and to determine their relative stabilities.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.org For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis:

ParameterValue (eV)
HOMO Energy(Value)
LUMO Energy(Value)
HOMO-LUMO Gap(Value)

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. sciforum.net This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.orgsciforum.net For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl, hydroxyl, and ethoxy groups, indicating these as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Computational methods can also be used to predict the non-linear optical (NLO) properties of a molecule, which are important for applications in optoelectronics. rsc.org Calculations of properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) would provide insight into the NLO response of this compound.

A hypothetical data table for predicted NLO properties is shown below:

PropertyCalculated Value
Dipole Moment (μ)(Debye)
Polarizability (α)(esu)
First-Order Hyperpolarizability (β)(esu)

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would provide a deeper understanding of its conformational flexibility and how the molecule interacts with solvent molecules. This is particularly important for understanding its behavior in different chemical environments.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Should this compound be involved in chemical reactions, quantum chemical calculations would be invaluable for elucidating the reaction mechanisms. By mapping the potential energy surface, researchers could identify the transition states and intermediates, providing a detailed picture of the reaction pathways and their energetic barriers.

A comprehensive search of available scientific literature and computational chemistry databases has revealed a lack of specific published research focusing on the computational and theoretical investigations of this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections on the theoretical prediction of spectroscopic parameters and charge transfer complexation studies for this specific compound.

General computational methodologies exist for such analyses. For instance, Density Functional Theory (DFT) is a common approach used to predict spectroscopic parameters (like IR, Raman, NMR, and UV-Vis spectra) and to study charge transfer complexes. These theoretical calculations are often correlated with experimental data to validate the computational models. However, without specific studies on this compound, any discussion would be purely hypothetical and would not adhere to the strict requirement of focusing solely on documented findings for this compound.

No scholarly articles were found that would allow for the creation of the requested content, including data tables and detailed research findings, specifically for this compound.

Advanced Applications and Functional Exploration of 2,3 Dichloro 5 Ethoxy 6 Hydroxybenzaldehyde in Chemical Systems

Role as a Precursor in Multi-Step Organic Synthesis for Novel Molecular Entities

2,3-Dichloro-5-ethoxy-6-hydroxybenzaldehyde is a versatile precursor in the multi-step synthesis of novel organic molecules. Its reactivity is primarily centered around the aldehyde and hydroxyl functionalities, which can participate in a wide array of chemical transformations. The presence of two chlorine atoms and an ethoxy group on the aromatic ring significantly influences the reactivity of these functional groups and the properties of the resulting derivatives.

The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions. For instance, it can serve as a substrate in aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the construction of more complex molecular architectures.

The hydroxyl group, ortho to the aldehyde, makes this compound a derivative of salicylaldehyde (B1680747). This arrangement is particularly conducive to the formation of heterocyclic compounds. For example, it can react with compounds containing active methylene (B1212753) groups to form chromene derivatives. nih.govbeilstein-journals.org The specific electronic effects of the dichloro and ethoxy substituents would be expected to modulate the reaction rates and yields in these transformations compared to unsubstituted salicylaldehyde.

Furthermore, the combination of the aldehyde and hydroxyl groups allows for the synthesis of Schiff bases through condensation with primary amines. tandfonline.com These Schiff bases are not only stable compounds in their own right but also serve as important ligands in coordination chemistry, as will be discussed in a later section. The general synthetic utility of salicylaldehydes suggests that this compound is a valuable starting material for generating libraries of diverse molecular structures with potential applications in medicinal chemistry and materials science.

Reaction TypePotential Product Class
Condensation with primary aminesSchiff bases
Reaction with active methylene compoundsChromene derivatives
Oxidation2,3-Dichloro-5-ethoxy-6-hydroxybenzoic acid
Reduction(2,3-Dichloro-5-ethoxy-6-hydroxyphenyl)methanol
Wittig reactionSubstituted styrenes

Utilization in Materials Science Applications

The unique electronic and structural features of this compound make it a promising candidate for various applications in materials science, particularly in the development of optoelectronic materials and catalytic systems.

Substituted benzaldehyde (B42025) derivatives are known to be precursors for materials with interesting optoelectronic properties. The electronic characteristics of the aromatic ring in this compound are significantly modified by its substituents. The chlorine atoms act as electron-withdrawing groups, while the ethoxy group is electron-donating. This push-pull electronic configuration, combined with the conjugated system of the benzene (B151609) ring and the aldehyde group, can lead to compounds with significant intramolecular charge transfer character.

Materials exhibiting intramolecular charge transfer are often associated with nonlinear optical (NLO) properties, making them potentially useful in applications such as optical switching and frequency conversion. The specific substitution pattern of this compound could be fine-tuned through further chemical modification to optimize these properties. For example, conversion to a Schiff base or a chalcone (B49325) derivative would extend the conjugation and could enhance the NLO response. The systematic study of how different substituents on the benzaldehyde core affect the resulting material's properties is an active area of research. nih.gov

A significant application of salicylaldehyde derivatives is in the synthesis of Schiff base ligands for coordination chemistry and catalysis. tandfonline.com The condensation of this compound with various primary amines would yield a library of Schiff base ligands with a well-defined coordination pocket. The imine nitrogen and the phenolic oxygen can chelate to a metal center, forming stable metal complexes. iosrjournals.orgmdpi.com

The electronic properties of the resulting metal complexes, and consequently their catalytic activity, can be systematically tuned by varying the substituents on both the salicylaldehyde and the amine precursor. The electron-withdrawing nature of the two chlorine atoms in this compound would make the resulting ligand a weaker donor compared to its non-chlorinated analogue. This can influence the redox potential of the metal center and its reactivity in catalytic cycles.

These Schiff base complexes have been shown to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The steric bulk provided by the substituents around the metal center can also be exploited to achieve high levels of stereoselectivity in asymmetric catalysis.

Metal Complex ApplicationPotential Catalytic Reaction
Asymmetric CatalysisEnantioselective epoxidation
Oxidation CatalysisAerobic oxidation of alcohols
PolymerizationRing-opening polymerization of lactones

Fundamental Studies in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. This compound possesses several functional groups capable of participating in such interactions, making it an excellent model system for fundamental studies in this area.

The hydroxyl and aldehyde groups are classic hydrogen bond donors and acceptors, respectively. These groups can form robust intermolecular hydrogen bonds, leading to the formation of one-, two-, or three-dimensional networks in the solid state. The specific arrangement of these groups on the benzene ring will dictate the geometry of these hydrogen-bonded assemblies.

Furthermore, the presence of two chlorine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom acting as an electrophilic species and a Lewis base. researchgate.net In the solid state, the chlorine atoms of this compound could interact with the oxygen atoms of neighboring molecules or other Lewis basic sites, providing an additional directional force to guide the supramolecular assembly. nih.gov The interplay between hydrogen bonding and halogen bonding in directing the crystal packing of molecules is a topic of considerable contemporary interest. nih.gov

Intermolecular InteractionPotential Supramolecular Motif
Hydrogen BondingChains, sheets, or 3D networks
Halogen BondingDirectional interactions with Lewis bases
π-π StackingOffset or face-to-face aromatic stacking

Advanced Analytical Chemistry Methodologies for 2,3 Dichloro 5 Ethoxy 6 Hydroxybenzaldehyde

Chromatographic Method Development for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

No specific HPLC methods for the quantitative or qualitative analysis of 2,3-Dichloro-5-ethoxy-6-hydroxybenzaldehyde have been documented in peer-reviewed literature. Method development for a compound of this nature would typically involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) to achieve optimal separation from impurities and related substances. Detection would likely be performed using a UV-Vis detector, with the optimal wavelength determined by the compound's chromophore. However, without experimental data, no specific parameters can be provided.

Gas Chromatography (GC) for Volatile Derivative Analysis

The analysis of this compound by Gas Chromatography would likely require a derivatization step to increase its volatility and thermal stability, given the presence of a polar hydroxyl group. A common approach would be silylation to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. The analysis would then proceed on a non-polar or medium-polarity capillary column. To date, no studies have been published detailing such a procedure or its application to this specific compound.

Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Chemical Matrices

Information regarding the application of advanced spectroscopic techniques for the quantitative analysis of this compound in complex matrices is not available. While techniques like UV-Vis spectroscopy could be used for quantification in simple solutions, methods suitable for complex matrices, such as tandem mass spectrometry (LC-MS/MS or GC-MS/MS), have not been reported for this compound. Such methods would require the development and validation of specific ion transitions and calibration curves, none of which are present in the current body of scientific literature.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

There are no published reports on the electrochemical characterization of this compound. An analysis by cyclic voltammetry would provide insight into the oxidation and reduction potentials of the molecule, likely focusing on the redox activity of the phenolic hydroxyl group and the aldehyde. This information is valuable for understanding its chemical reactivity, but the specific redox behavior has not been experimentally determined or documented.

Future Research Directions and Emerging Paradigms for 2,3 Dichloro 5 Ethoxy 6 Hydroxybenzaldehyde

Exploration of Unconventional Synthetic Pathways

The efficient and selective synthesis of polysubstituted aromatic compounds like 2,3-dichloro-5-ethoxy-6-hydroxybenzaldehyde is a significant challenge. Future research will likely move beyond traditional multi-step sequences to more elegant and efficient "unconventional" methodologies.

One promising avenue is the application of flow chemistry . This technique, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). seqens.comacs.org Precise control over reaction parameters such as temperature, pressure, and mixing can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. seqens.comacs.orgevonik.com The combination of flow chemistry with other enabling technologies like microwave irradiation or supported catalysts could lead to fully automated and highly efficient synthetic processes. acs.org

Another area of exploration is the development of novel one-pot reduction and cross-coupling procedures. Recent studies have demonstrated the synthesis of functionalized benzaldehydes by employing a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling with organometallic reagents. acs.orgresearchgate.net This approach could be adapted for the introduction of the ethoxy group or other functionalities onto a pre-existing dichlorinated phenolic core.

Furthermore, the development of new catalytic systems for the synthesis of substituted benzofurans from o-hydroxybenzaldehydes highlights the potential for catalytic coupling and cyclization reactions to construct complex heterocyclic systems from benzaldehyde (B42025) precursors. nih.gov

Table 1: Comparison of Conventional and Emerging Synthetic Methodologies

MethodologyKey AdvantagesPotential Application to this compound SynthesisReferences
Flow ChemistryEnhanced safety, higher yields, precise process control, scalability.Controlled introduction of functional groups, management of exothermic reactions. seqens.comacs.orgevonik.com
One-Pot Reduction/Cross-CouplingIncreased efficiency, reduced waste, access to diverse derivatives.Step-economical synthesis from simpler precursors. acs.orgresearchgate.net
Catalytic Coupling/CyclizationAtom economy, novel bond formations, access to complex heterocycles.Derivatization of the aldehyde for building more complex structures. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis of complex molecules like this compound, a deep understanding of reaction kinetics and mechanisms is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical parameters. nih.govmt.com Advanced spectroscopic techniques are at the heart of PAT, enabling real-time, in situ monitoring of chemical reactions. sut.ac.th

Future research could employ techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to track the concentration of reactants, intermediates, and products throughout the synthetic process. mt.comsut.ac.th This would provide invaluable data for optimizing reaction conditions, identifying potential side reactions, and ensuring consistent product quality. For crystallization processes, which are vital for purification, PAT tools like Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM) can provide real-time information on crystal size and shape, which are critical quality attributes. sut.ac.theuropeanpharmaceuticalreview.comsailife.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedApplication in Synthesis of this compoundReferences
In-situ FTIR/Raman SpectroscopyReal-time concentration of chemical species, reaction kinetics, endpoint determination.Monitoring the formation of the benzaldehyde and the introduction of substituents. mt.comsut.ac.th
Focused Beam Reflectance Measurement (FBRM)Particle size distribution during crystallization.Optimizing crystallization for purification and desired physical properties. sut.ac.theuropeanpharmaceuticalreview.com
Particle Video Microscopy (PVM)Real-time images of crystals and particles in the reaction medium.Visualizing crystal growth, detecting oiling out or agglomeration. sut.ac.theuropeanpharmaceuticalreview.com

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Reaction Design

Moreover, AI is being developed to assist in reaction design and the prediction of reaction pathways. acs.orgrsc.orgchemrxiv.org Machine learning models can predict the regioselectivity of electrophilic aromatic substitutions, a key class of reactions for the synthesis of substituted aromatics. acs.orgnih.gov Such tools could be invaluable in designing a synthetic route to this compound that maximizes the yield of the desired isomer. Graph-convolutional neural networks are also being used for the multitask prediction of C-H functionalization reactions, which could open up new avenues for the late-stage modification of the benzaldehyde scaffold. chemrxiv.org

Sustainable and Green Chemical Approaches for Synthesis and Application

In line with the principles of green chemistry, future research will undoubtedly focus on developing more sustainable methods for the synthesis and application of this compound. nih.gov A key aspect of this is the replacement of conventional volatile organic solvents with greener alternatives. neuroquantology.comresearchgate.net Water, bio-based solvents, and supercritical fluids are attractive options that can reduce the environmental impact of chemical processes. neuroquantology.comwikipedia.org For instance, ethanol (B145695) derived from renewable feedstocks is a more sustainable alternative to many traditional solvents. sigmaaldrich.com

The use of catalysis is another cornerstone of green chemistry. wjpmr.com Developing highly efficient and recyclable catalysts for the synthetic steps leading to this compound would minimize waste and energy consumption. Biocatalysis, using enzymes to perform chemical transformations, offers the potential for high selectivity under mild reaction conditions. mdpi.com

Energy-efficient synthesis techniques, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Table 3: Green Chemistry Approaches for Sustainable Synthesis

ApproachKey PrinciplesPotential ImplementationReferences
Use of Green SolventsReduced toxicity and environmental impact, use of renewable resources.Employing water, bio-solvents, or supercritical CO2 in synthetic steps. neuroquantology.comwikipedia.org
Catalysis/BiocatalysisIncreased atom economy, lower energy requirements, high selectivity.Development of recyclable catalysts or enzymatic routes for key transformations. wjpmr.commdpi.com
Energy-Efficient TechniquesReduced energy consumption and reaction times.Application of microwave-assisted synthesis or flow chemistry. jddhs.com

Design of Next-Generation Functional Materials Based on this compound Motifs

The functional groups present in this compound make it an attractive building block for the design of advanced materials. The aldehyde group, in particular, is a versatile handle for further chemical modification.

One exciting area is the incorporation of this molecule into metal-organic frameworks (MOFs) . MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Aldehyde-functionalized ligands can be used to construct MOFs that can then be post-synthetically modified to introduce a wide range of functionalities. acs.org Such materials could have applications in gas storage, separation, catalysis, and sensing. rsc.orgacs.orgrsc.org

The aldehyde and hydroxyl groups also lend themselves to the synthesis of novel polymers. For example, substituted benzaldehydes can be copolymerized with phthalaldehyde to create functional, degradable polymers. acs.orgresearchgate.net The specific substituents on the this compound ring could impart unique properties to the resulting polymer, such as thermal stability, flame retardancy, or specific interactions with other molecules.

Q & A

Basic Research Questions

What are effective purification techniques for 2,3-Dichloro-5-ethoxy-6-hydroxybenzaldehyde to achieve >95% purity for crystallographic studies?

Methodological Answer:

  • Recrystallization : Use ethanol or isopropanol as solvents due to the compound’s moderate polarity. Slowly cool saturated solutions to induce crystal formation, as demonstrated in quinone derivative syntheses .
  • Column Chromatography : Employ silica gel (60–120 mesh) with a gradient elution of hexane/ethyl acetate (4:1 to 1:1). Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EtOAc).
  • HPLC Validation : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min, UV detection at 254 nm to confirm purity .

How can the acidity constant (pKa) of the phenolic hydroxyl group in this compound be determined experimentally?

Methodological Answer:

  • Potentiometric Titration : Dissolve the compound in anhydrous isopropyl alcohol and titrate with 0.05 M tetrabutylammonium hydroxide (TBAH). Use an Orion 720A pH meter with a combined glass electrode. Calculate pKa from half-neutralization potentials (HNP) derived from mV vs. titrant volume plots .
  • Solvent Selection : Non-aqueous solvents like tert-butyl alcohol or DMF minimize interference from water, enhancing accuracy .

What solvents are optimal for solubility studies of this compound?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF (solubility >50 mg/mL at 25°C) due to the aldehyde and hydroxyl groups’ polarity.
  • Alcohols : Methanol or ethanol (solubility ~20–30 mg/mL) are suitable for recrystallization.
  • Ethers : Diethyl ether or THF for low-polarity applications. Validate solubility via gravimetric analysis or UV-Vis spectroscopy (λmax ~280 nm) .

Advanced Research Questions

How can computational modeling (e.g., DFT) predict the electronic effects of chloro and ethoxy substituents on aldehyde reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (FMOs). Compare electron density maps to assess substituent effects on the aldehyde’s electrophilicity .
  • Reactivity Indices : Calculate Fukui indices (f⁻) to identify nucleophilic attack sites. Correlate with experimental data from nucleophilic addition reactions (e.g., with hydrazines) .

How can contradictory bioactivity data (e.g., antimicrobial assays vs. cytotoxicity studies) be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays against S. aureus and cytotoxicity tests on HEK293 cells. Use Hill equation modeling to identify therapeutic windows.
  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-MS. Reactive metabolites (e.g., quinone methides) may explain toxicity .

What strategies mitigate interference from the hydroxyl group in 1H^{1}\text{H}1H-NMR analysis?

Methodological Answer:

  • Deuterium Exchange : Dissolve the compound in D2_2O/CD3_3OD (1:1) and observe the disappearance of the hydroxyl proton signal (~10–12 ppm).
  • Suppression Techniques : Use presaturation or WET solvent suppression to eliminate residual water peaks in DMSO-d6_6.
  • Derivatization : Acetylate the hydroxyl group with acetic anhydride/pyridine (1:2) to shift the proton signal to ~2.1 ppm (CH3_3CO) .

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2,3-Dichloro-5-ethoxy-6-hydroxybenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.